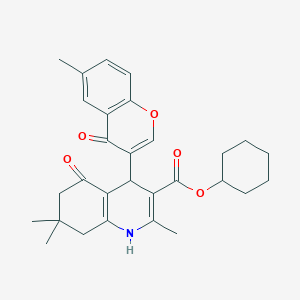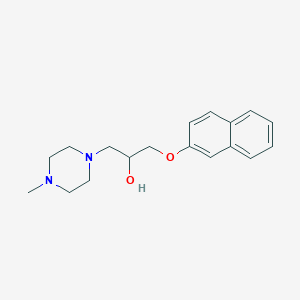![molecular formula C19H16N2O6 B4923981 N-(4-methyl-2-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4923981.png)
N-(4-methyl-2-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-2-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide, also known as MNAC, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. MNAC belongs to a class of compounds known as chromenone derivatives, which have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
Further research is needed to fully understand the molecular mechanisms underlying the biological activities of N-(4-methyl-2-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide.
3. Structure-activity relationships: Further research is needed to explore the structure-activity relationships of N-(4-methyl-2-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide and related compounds, which could lead to the development of more potent and selective therapeutic agents.
4. Combination therapies: N-(4-methyl-2-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide may be useful in combination with other therapeutic agents, and further research is needed to explore its potential in this regard.
Conclusion
In conclusion, N-(4-methyl-2-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic compound that exhibits a wide range of biological activities and has potential as a therapeutic agent for a variety of conditions. While further research is needed to fully understand its mechanisms of action and potential therapeutic applications, N-(4-methyl-2-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide represents a promising area of research for the development of new treatments for cancer, neurodegenerative diseases, and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methyl-2-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. N-(4-methyl-2-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes.
2. N-(4-methyl-2-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been extensively studied, with a large body of literature available on its biological activities and potential therapeutic applications.
3. N-(4-methyl-2-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide exhibits a wide range of biological activities, making it a versatile compound for studying various disease processes.
Some of the limitations of N-(4-methyl-2-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide for lab experiments include:
1. N-(4-methyl-2-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic compound that may not accurately represent the biological activity of naturally occurring compounds.
2. N-(4-methyl-2-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
3. N-(4-methyl-2-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(4-methyl-2-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide. Some of the areas that warrant further investigation include:
1. Clinical trials: N-(4-methyl-2-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans.
2.
Méthodes De Synthèse
N-(4-methyl-2-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can be synthesized through a multi-step process that involves the reaction of 4-methyl-2-nitrophenol with 4-methyl-2-oxo-2H-chromene-7-carboxylic acid, followed by the addition of N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide. The resulting product is then purified through column chromatography to obtain N-(4-methyl-2-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide in high yield and purity.
Applications De Recherche Scientifique
N-(4-methyl-2-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for a variety of conditions. Some of the areas of research include:
1. Cancer: N-(4-methyl-2-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been shown to exhibit anti-cancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
2. Neurodegenerative diseases: N-(4-methyl-2-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been shown to have neuroprotective effects, with studies suggesting that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Inflammation: N-(4-methyl-2-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been shown to exhibit anti-inflammatory effects, with studies demonstrating its ability to reduce inflammation in animal models of inflammatory diseases.
Propriétés
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-11-3-6-15(16(7-11)21(24)25)20-18(22)10-26-13-4-5-14-12(2)8-19(23)27-17(14)9-13/h3-9H,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYMWPOYCOEDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-2-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenyl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4923905.png)
![1-{[(3-bromobenzyl)thio]acetyl}-4-methylpiperidine](/img/structure/B4923911.png)

![5-{[(3-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4923920.png)
![2-(4-chlorophenyl)-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B4923943.png)
![N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-2-phenylethanamine](/img/structure/B4923948.png)
![3-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-3,4-dihydro-2(1H)-isoquinolinyl]benzoic acid](/img/structure/B4923951.png)

![5-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4923967.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4923969.png)
![5-{3-[3-(3,5-difluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-3-oxopropyl}-3-isoxazolol](/img/structure/B4923978.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4923980.png)
![isopropyl 4-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B4923983.png)
![3-ethyl-5-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4923991.png)